Cas no 412923-48-9 (2-Bromo-4,6-dimethylbenzothiazole, 97%)
2-Bromo-4,6-dimethylbenzothiazole, 97% Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4,6-dimethylbenzothiazole
- EN300-378090
- 2-Bromo-4,6-dimethylbenzo[d]thiazole
- 412923-48-9
- 2-bromo-4,6-dimethyl-1,3-benzothiazole
- G53356
- 2-Bromo-4,6-dimethylbenzothiazole, 97%
-
- Inchi: 1S/C9H8BrNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3
- InChI Key: VLDMIYNOGFWHSB-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C=C(C)C=C2C)S1
Computed Properties
- Exact Mass: 240.95608g/mol
- Monoisotopic Mass: 240.95608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 41.1Ų
2-Bromo-4,6-dimethylbenzothiazole, 97% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF71270-50mg |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 50mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-100mg |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 100mg |
$195.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-250mg |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-500mg |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 500mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-1g |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 1g |
$591.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-2.5g |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-5g |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 5g |
$1646.00 | 2024-04-20 | |
| A2B Chem LLC | AF71270-10g |
2-BROMO-4,6-DIMETHYLBENZOTHIAZOLE |
412923-48-9 | 95% | 10g |
$2424.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735570-1g |
2-Bromo-4,6-dimethylbenzo[d]thiazole |
412923-48-9 | 98% | 1g |
¥4095.00 | 2024-05-14 | |
| Enamine | EN300-378090-0.05g |
2-bromo-4,6-dimethyl-1,3-benzothiazole |
412923-48-9 | 95% | 0.05g |
$101.0 | 2023-05-24 |
2-Bromo-4,6-dimethylbenzothiazole, 97% Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-Bromo-4,6-dimethylbenzothiazole, 97%
Research Brief on 2-Bromo-4,6-dimethylbenzothiazole (412923-48-9) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4,6-dimethylbenzothiazole (CAS: 412923-48-9, purity: 97%) has emerged as a significant intermediate in chemical biology and pharmaceutical research. Recent studies highlight its versatile applications in drug discovery, particularly in the synthesis of heterocyclic compounds and as a building block for bioactive molecules. This research brief consolidates the latest findings on its synthesis, reactivity, and potential therapeutic applications, providing a comprehensive overview for professionals in the field.
Recent literature underscores the role of 2-Bromo-4,6-dimethylbenzothiazole in the development of kinase inhibitors and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel benzothiazole derivatives targeting EGFR mutations in non-small cell lung cancer. The bromo-substitution at the 2-position enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations, which are pivotal in constructing complex pharmacophores.
In addition to its synthetic utility, 2-Bromo-4,6-dimethylbenzothiazole has shown promise in photodynamic therapy (PDT) research. A study in ACS Chemical Biology (2024) reported its incorporation into photosensitizers with improved singlet oxygen quantum yields, attributed to the electron-withdrawing bromo group stabilizing the excited state. This property is critical for enhancing the efficacy of PDT in treating resistant tumors, positioning the compound as a valuable scaffold for next-generation theranostics.
Analytical advancements have also refined the characterization of 2-Bromo-4,6-dimethylbenzothiazole. High-resolution mass spectrometry (HRMS) and X-ray crystallography data, as detailed in Chemical Communications (2023), confirmed its structural stability and regioselectivity in nucleophilic substitutions. These insights are instrumental in optimizing reaction conditions for scalable production, addressing challenges related to byproduct formation in industrial applications.
Despite its potential, challenges persist in the metabolic stability of benzothiazole derivatives. A 2024 Drug Metabolism Reviews article highlighted the need for structural modifications to mitigate rapid hepatic clearance. Computational modeling studies suggest that introducing polar substituents adjacent to the bromo group could enhance pharmacokinetic profiles, offering a roadmap for future derivatization efforts.
In conclusion, 2-Bromo-4,6-dimethylbenzothiazole (412923-48-9) remains a cornerstone in medicinal chemistry, with its applications expanding into targeted drug delivery and diagnostic imaging. Ongoing research aims to harness its unique physicochemical properties for multifunctional therapeutics, underscoring its enduring relevance in the pharmaceutical pipeline.
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